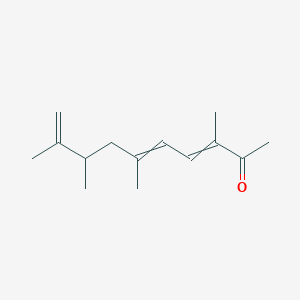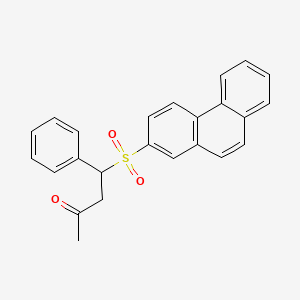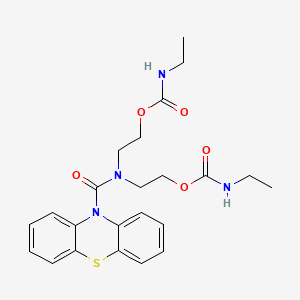![molecular formula C9H9ClN2O4 B14496534 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate CAS No. 63626-98-2](/img/structure/B14496534.png)
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate typically involves the condensation of pyrrole aldehydes with organic acids. One common method is the Knoevenagel condensation, where pyrrole aldehydes react with CH acids under basic conditions to form the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency, can be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction may produce pyrrole-2-methanol.
Applications De Recherche Scientifique
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)-: A similar compound with a ketone functional group.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Another related compound with a methyl group attached to the pyrrole ring.
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile: A compound with a similar structure but different functional groups.
Uniqueness
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its reactivity and stability. This compound’s specific structure and properties make it distinct from other pyrrole derivatives, offering unique opportunities for research and application.
Propriétés
Numéro CAS |
63626-98-2 |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
1-(1H-pyrrol-2-ylmethylidene)pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C9H8N2.ClHO4/c1-2-7-11(6-1)8-9-4-3-5-10-9;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
Clé InChI |
WZDMUWFGAVHPCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC2=CC=CN2)C=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


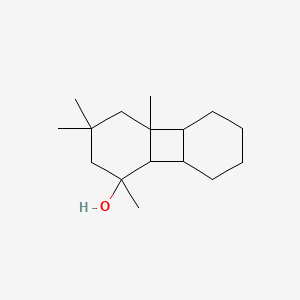
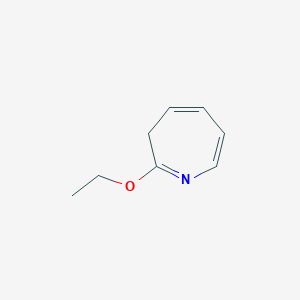
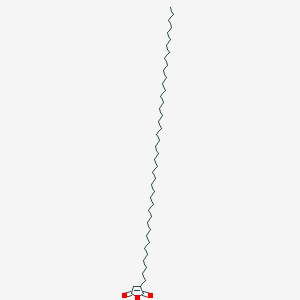
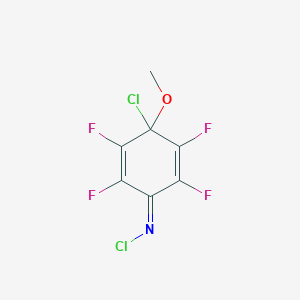
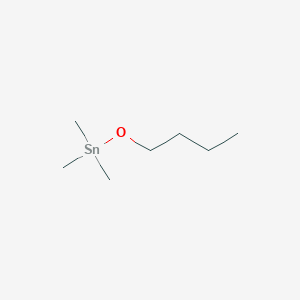
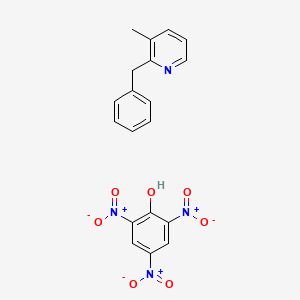
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
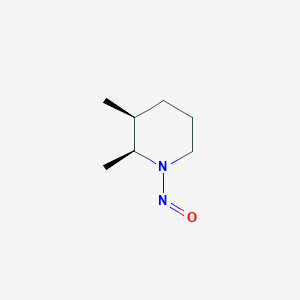
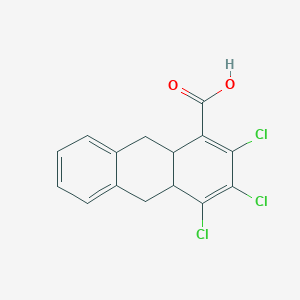
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
